molecular formula C9H7FN4O B2816351 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-05-0

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B2816351
CAS No.: 331434-05-0
M. Wt: 206.18
InChI Key: QNLTTXQVAMGCIV-UHFFFAOYSA-N
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Description

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O and a molecular weight of 206.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzamide ring, which is further connected to a 1,2,4-triazole ring. The compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4H-1,2,4-triazol-4-yl)benzamide
  • 4-bromo-N-(4H-1,2,4-triazol-4-yl)benzamide
  • 4-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide

Uniqueness

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLTTXQVAMGCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330939
Record name 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331434-05-0
Record name 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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